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Compound of Interest

Compound Name: (E)-3-Bromoacrylic Acid

Cat. No.: B1268930 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Bromoacrylic Acid

Executive Summary
(E)-3-Bromoacrylic acid is a halogenated olefinic compound with applications as a building

block in organic synthesis, particularly in the development of pharmaceutical intermediates and

other specialized chemical compounds.[1] Its stereochemistry and functional groups—a

carboxylic acid and a vinyl bromide—make it a versatile reagent. This document provides a

comprehensive technical overview of a primary synthetic route to (E)-3-Bromoacrylic acid,

detailed experimental protocols for its synthesis and purification, and a full characterization

profile based on modern analytical techniques. All quantitative data is presented in structured

tables for clarity, and a logical workflow of the process is provided as a visual diagram.

Physical and Chemical Properties
(E)-3-Bromoacrylic acid is a solid at room temperature.[2][3] Key physical and chemical data

are summarized in Table 1.

Table 1: Physical and Chemical Properties of (E)-3-Bromoacrylic Acid
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Property Value Source(s)

IUPAC Name (E)-3-bromoprop-2-enoic acid [1]

Molecular Formula C₃H₃BrO₂ [1]

Molecular Weight 150.96 g/mol [1]

CAS Number 6213-89-4 [1][2][3]

Appearance Light beige to brown solid [3]

Melting Point 117.5-118.5 °C [3]

Purity (Typical) 95-96% [2]

pKa (Predicted) 3.73 ± 0.10 [4]

Storage Temperature
Refrigerator (-20°C

recommended)
[2][3]

Synthesis of (E)-3-Bromoacrylic Acid
A common and stereoselective method for the synthesis of (E)-3-Bromoacrylic acid is the

hydrobromination of propiolic acid. This reaction involves the anti-addition of hydrogen bromide

(HBr) across the carbon-carbon triple bond, leading predominantly to the desired (E)-isomer.

Synthetic Workflow
The overall process from starting materials to the final, characterized product follows a logical

progression of synthesis, purification, and analysis.

Inputs Process

Analysis & Product

Propiolic Acid
Hydrobromic Acid Hydrobromination ReactionReaction Aqueous Workup

& Extraction

Quenching
Recrystallization

Crude Product Spectroscopy (NMR, IR, MS)
Melting Point Analysis

Purified Solid (E)-3-Bromoacrylic Acid
(Final Product)

Verified
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Click to download full resolution via product page

Caption: Experimental workflow for (E)-3-Bromoacrylic acid.

Experimental Protocol: Synthesis
This protocol describes the hydrobromination of propiolic acid.

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel, dissolve propiolic acid (1.0 eq) in a suitable

solvent such as aqueous acetic acid. Place the flask in an ice-water bath to maintain a

temperature of 0-5 °C.

Addition of HBr: Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise

to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup and Extraction: Upon completion, pour the reaction mixture into 100 mL of ice-cold

water. Extract the aqueous phase with three 50 mL portions of diethyl ether.

Drying and Concentration: Combine the organic extracts and wash them with brine

(saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Experimental Protocol: Purification
The crude (E)-3-Bromoacrylic acid is purified by recrystallization.

Solvent Selection: Dissolve the crude solid in a minimum amount of hot water or a mixed

solvent system like ethanol/water.

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice

bath or refrigerator to facilitate the formation of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing and Drying: Wash the crystals with a small amount of ice-cold water and dry them

under vacuum to obtain the pure (E)-3-Bromoacrylic acid.

Characterization Data
The identity and purity of the synthesized (E)-3-Bromoacrylic acid are confirmed through

various analytical techniques.

Spectroscopic Analysis
Spectroscopic data provides structural confirmation of the target molecule. Key data points are

summarized in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃ or DMSO-

d₆)

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR ~11.0 - 13.0 Broad Singlet - -COOH

7.75 Doublet ~14.0 H-C=C-Br

6.60 Doublet ~14.0 H-C-COOH

¹³C NMR ~168 Singlet - C=O

~135 Singlet - CH=CH-Br

~110 Singlet - CH=CH-Br

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong
C=O stretch (Carboxylic Acid)

[5]

1610-1630 Medium C=C stretch (Alkene)

~940 Medium =C-H bend (trans)

650-750 Medium-Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z Value Relative Intensity Assignment

150/152 Varies

[M]⁺ (Molecular Ion, showing

characteristic Br isotope

pattern)

133/135 Varies [M-OH]⁺

105/107 Varies [M-COOH]⁺

71 Varies [M-Br]⁺

Experimental Protocols: Characterization
NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube.[6] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or an Attenuated

Total Reflectance (ATR) accessory on an FTIR spectrometer.[6] For the KBr method, mix a

small amount of the solid sample with dry KBr powder and press it into a transparent disk.

Mass Spectrometry: Analyze the sample using a GC-MS system or via direct infusion into an

ESI-MS or EI-MS instrument to determine the mass-to-charge ratio of the molecular ion and

its fragments.[1][7]
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Melting Point Determination: Place a small amount of the dry, crystalline product into a

capillary tube and determine the melting point range using a calibrated melting point

apparatus. A sharp melting point close to the literature value (117.5-118.5 °C) indicates high

purity.[3]

Safety and Handling
(E)-3-Bromoacrylic acid is classified as an irritant and is corrosive.[1][2]

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302) and causes severe

skin burns and eye damage (H314).[2]

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes.[2]

This guide provides a foundational framework for the synthesis and analysis of (E)-3-
Bromoacrylic acid, intended for use by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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